Styrene-d8

Description

Defining Perdeuterated Styrene (B11656) (Styrene-d8) within Isotopic Chemistry

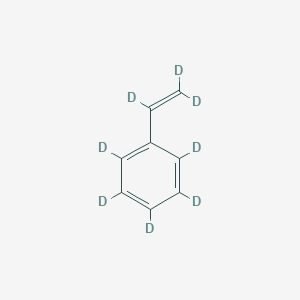

Perdeuterated styrene, commonly referred to as this compound, is a derivative of styrene where all eight hydrogen atoms (protium, ¹H) are substituted with deuterium (B1214612) atoms (²H or D). sigmaaldrich.comzeotope.com This complete isotopic substitution results in a molecule with the chemical formula C₆D₅CD=CD₂. sigmaaldrich.comzeotope.comvwr.comisotope.com The molecular weight of this compound is approximately 112.20 g/mol . sigmaaldrich.comscbt.comlgcstandards.comvwr.com

Isotopic labeling is a fundamental technique in scientific research that involves incorporating isotopes into compounds or biological molecules. creative-proteomics.comstudysmarter.co.uk These isotopes act as unique markers or tracers, allowing scientists to track the behavior, metabolism, and distribution of labeled substances within various systems, including biological organisms, chemical reactions, and environmental matrices. creative-proteomics.com

The significance of isotopic labeling in chemical research is multifaceted:

Mechanism Elucidation: By selectively replacing atoms with isotopes, researchers can follow reaction pathways and mechanisms, revealing intricate details of chemical transformations. thalesnano.com

Analytical Precision: Isotopic labeling enhances the accuracy and reliability of analytical techniques such as mass spectrometry, where deuterated compounds serve as internal standards for precise identification and quantification. thalesnano.comacs.orgsymeres.com

Structural Characterization: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated molecules provide valuable information about molecular structures, as deuterium signals differ from those of protium (B1232500), simplifying complex spectra. thalesnano.comsymeres.comcarlroth.com

Kinetic Studies: The kinetic isotope effect, arising from the mass difference between isotopes, can be exploited to study reaction kinetics and elucidate rate-determining steps. symeres.comwikipedia.orgnih.gov Deuterium's greater mass (approximately double that of protium) leads to stronger C-D bonds compared to C-H bonds, influencing vibrational energies and reaction rates. kit.eduyoutube.comsci-hub.se

Polymer Science: The unique scattering lengths of hydrogen isotopes (protium and deuterium) result in significant differences in scattering length densities for protiated and deuterated compounds in polymers, making neutron scattering a powerful tool for investigating polymeric structures and dynamics. acs.org

The primary distinction between this compound and protonated styrene (Styrene-H8, commonly known simply as styrene) lies in their isotopic composition and resulting molecular weight. Styrene-H8 has the chemical formula C₈H₈ or C₆H₅CH=CH₂, with a molecular weight of approximately 104.15 g/mol . nih.govnist.govvedantu.com In contrast, this compound, with its eight deuterium atoms, has a molecular weight of 112.20 g/mol . sigmaaldrich.comscbt.comlgcstandards.comvwr.comfishersci.co.ukisotope.com

While their chemical structures are fundamentally similar, the substitution of hydrogen with deuterium imparts subtle but significant differences in their physical and chemical properties. Deuterium is a stable isotope of hydrogen, possessing one proton and one neutron, effectively doubling the mass of the atom compared to protium, which has only a proton. youtube.comwikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. kit.eduwikipedia.orgsci-hub.se These differences are crucial for their respective applications in research, especially where mass or bond strength plays a critical role, such as in spectroscopy or kinetic studies.

The table below summarizes key properties distinguishing this compound from Styrene-H8:

| Property | Styrene-H8 (Protonated Styrene) | This compound (Perdeuterated Styrene) |

| Chemical Formula | C₈H₈ or C₆H₅CH=CH₂ | C₆D₅CD=CD₂ |

| Molecular Weight | 104.15 g/mol nih.govnist.govvedantu.com | 112.20 g/mol sigmaaldrich.comscbt.comlgcstandards.comvwr.com |

| CAS Number | 100-42-5 nih.govnist.gov | 19361-62-7 sigmaaldrich.comlgcstandards.comisotope.com |

| PubChem CID | 7501 nih.govmycocentral.euuni.lu | 88025 fishersci.atchem960.comnih.gov |

| Hydrogen Type | Protium (¹H) | Deuterium (²H) |

| C-X Bond Strength | C-H bond (weaker) | C-D bond (stronger) kit.eduwikipedia.orgsci-hub.se |

Historical Context of Deuterated Compounds in Scientific Inquiry

The history of deuterated compounds in scientific inquiry is closely tied to the discovery of deuterium itself. Harold Urey discovered deuterium in 1931, a groundbreaking achievement for which he was awarded the Nobel Prize in 1934. wikipedia.orgnih.gov This discovery opened new avenues for understanding chemical and biological processes through isotopic labeling.

Early applications of deuterated compounds emerged as valuable research tools, notably as metabolic and pharmacokinetic probes in humans. gabarx.com The concept of replacing hydrogen with deuterium in molecules is an example of bioisosterism, aiming to produce similar biological effects while conferring superior properties. wikipedia.org Although the first US patent for deuterated molecules was granted in the 1970s, the widespread application and commercial interest in deuterated drugs and research compounds have significantly increased in recent decades. wikipedia.orgnih.govnih.gov The interwoven development of deuteration science and polymer science spans over 60 years, highlighting the long-standing importance of these compounds in materials research. acs.org

Current Research Landscape and Future Directions for this compound

This compound continues to be a compound of significant interest across various academic disciplines, driving advancements in analytical chemistry, materials science, and fundamental chemical understanding.

Current Research Applications:

Analytical Standard: this compound is widely employed as an analytical standard in mass-spectrometric studies. It is used for the quantitative analysis of volatile organic compounds (VOCs), including those found in fuel oils, and for determining styrene levels in food and milk products. zeotope.comisotope.comsigmaaldrich.com

Polymer Science: In polymer chemistry, this compound is crucial for the synthesis of perdeuterated polystyrene and various copolymers. isotope.comsci-hub.se It is essential for creating block copolymers with unique brush architectures. zeotope.com Researchers utilize this compound to investigate deuterium isotope effects on the particle size and shape of styrene copolymers. zeotope.com It also serves as a key component in studies of homopolymerization and block copolymerization, often monitored using techniques like in situ ¹H NMR. rsc.org The use of deuterated polymers, such as poly(this compound), is particularly valuable in neutron scattering experiments to gain contrast and investigate polymeric structures and dynamics that are otherwise inaccessible. acs.orgrsc.org Studies have also explored the stability of deuterated polymers against thermal, oxidative, photolytic, or radiolytic degradation processes, leveraging the stronger C-D bonds. sci-hub.se

Kinetic and Mechanistic Studies: this compound is utilized in kinetic studies, including those describing catalytic chain growth polymerization with zirconium catalysts. zeotope.com Research on the free-radical polymerization of perdeuterated styrene (S-D8) has revealed an inverse deuterium isotopic effect on the rates of polymerization across various temperatures. tandfonline.com

Spectroscopy: Beyond its role as an NMR solvent, this compound is integral to advanced spectroscopic techniques. It is used in NMR spectroscopy for structural characterization of cross-linked styrene polymers. thalesnano.comsymeres.comcarlroth.comcdnsciencepub.com In Electron Paramagnetic Resonance (EPR) spectroscopy, this compound is employed in studies of the curing of bis-methacrylate-styrene resins to elucidate the nature of radicals involved in the polymerization process. rsc.org Furthermore, static secondary ion mass spectroscopy (SIMS) utilizes this compound to investigate the surface composition of poly(this compound-styrene) random copolymers. acs.org

Future Directions: The ongoing advancements in synthetic methodologies and analytical techniques promise to expand the applications of this compound. Future research will likely continue to leverage its unique isotopic properties for more precise mechanistic studies, the development of novel polymeric materials with tailored properties, and enhanced analytical detection methods. Efforts to reduce the costs associated with enriched isotopes and complex synthetic procedures will further increase the accessibility and impact of this compound in diverse scientific fields. kit.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Styrene D8

Comparison of Synthetic Routes: Advantages and Limitations

The choice of synthetic route for Styrene-d8 significantly impacts the purity and suitability of the monomer for downstream applications, particularly in polymerization. A comparative analysis of synthetic routes highlights the importance of minimizing impurities.

| Synthetic Route | Reported Yield (General) | Impurity Impact on Polymerization | Key Advantage | Key Limitation |

| Route A sci-hub.se | Higher | Presence of deleterious impurities | Higher yield | Impurities hinder high molecular weight and narrow dispersity in anionic polymerization |

| Route B sci-hub.se | Not specified | Successfully polymerized | Produces monomer suitable for high molecular weight and narrow dispersity anionic polymerization | Yield might be lower or process more complex |

| From Phenylacetic Acid/Phenylethanol-d8 cdnsciencepub.com | Modest yields for dehydration step | Reactivity of compounds can lead to modest yields | Provides perdeuterated compound | Modest yields for the dehydration step due to compound reactivity |

Considerations for Commercial Synthesis and Availability

This compound is commercially available from various specialized chemical suppliers, catering primarily to research and industrial applications zeotope.comcarlroth.comcarlroth.compolymersource.caisotope.comscientificlabs.iechemexpress.cnsigmaaldrich.comchemsrc.comvwr.comvwr.comchemicalbook.comlgcstandards.com.

Key Commercial Aspects:

Purity: Commercial this compound typically boasts a high isotopic purity, often ≥98 atom % D, and a chemical purity of ≥98% (CP) zeotope.compolymersource.caisotope.comscientificlabs.ievwr.comthermofisher.com.

Stabilization: To prevent premature polymerization during storage and transport, commercial this compound is commonly stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) zeotope.comcarlroth.compolymersource.caisotope.comscientificlabs.ievwr.comthermofisher.com.

Packaging: It is available in various package sizes, from grams (e.g., 0.5g, 1g, 2g, 5g) in ampoules or bottles, with options for bulk stock and on-demand packaging for larger quantities zeotope.compolymersource.caisotope.comscientificlabs.ie.

Pricing and Availability: Pricing varies depending on the supplier and package size, with larger quantities generally offering a lower price per gram carlroth.compolymersource.caisotope.comchemexpress.cnsigmaaldrich.comchemsrc.com. Availability can range from in-stock for immediate shipment to lead times of several weeks (e.g., 4-6 weeks for hazardous materials) isotope.comvwr.com.

Applications: this compound serves as a critical analytical standard, particularly in mass-spectrometric studies for quantitative analysis of volatile organic compounds (VOCs) in various matrices like fuel oils, foods, and milk zeotope.comscientificlabs.ie. It is also essential for synthesizing deuterated polymers, such as polythis compound, which are used in neutron scattering studies to investigate polymer structure and dynamics zeotope.comsci-hub.seisotope.compolymersource.ca. Furthermore, it finds use in kinetic studies and as an NMR solvent zeotope.comcarlroth.com.

It is important to note that this compound, like many specialized chemical compounds, is intended strictly for scientific research, laboratory, and industrial applications, and is not for human or animal consumption or medical use carlroth.comcarlroth.com.

Polymerization Kinetics and Mechanisms of Styrene D8

Free-Radical Polymerization of Styrene-d8

Kinetic studies of the free-radical polymerization of perdeuterated styrene (B11656) (S-D8) have been conducted across a temperature range of 30-90°C, utilizing common radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). tandfonline.comtandfonline.com

Initiation Mechanisms and Initiator Effects (e.g., AIBN, BPO)

Initiation in free-radical polymerization involves two primary steps: the dissociation of an initiator to form radical species, followed by the addition of a monomer molecule to these initiating radicals. uc.edu

Azobisisobutyronitrile (AIBN) : AIBN initiates polymerization by thermally decomposing to generate two stable cyanoisopropyl radicals and a molecule of nitrogen gas. uc.edulibretexts.org This decomposition is partly driven by the formation of a strong N-N triple bond. libretexts.org

Benzoyl Peroxide (BPO) : BPO initiates polymerization through the homolytic cleavage of its weak O-O single bond, producing benzoate (B1203000) radicals. uc.edulibretexts.org These benzoate radicals can further undergo decarboxylation to yield phenyl radicals. libretexts.org Both cyanoisopropyl and phenyl radicals are capable of initiating the polymerization of styrene. libretexts.org

Studies on this compound polymerization have confirmed the effectiveness of both AIBN and BPO as initiators. tandfonline.comtandfonline.com

Propagation Rate Constants (kp) and Activation Energies

The propagation step in free-radical polymerization involves the sequential addition of monomer units to the growing polymer radical. uc.edulibretexts.org For this compound, the propagation rate constant (kₚ) has been determined using the rotating-sector technique, among others. tandfonline.comtandfonline.com

The propagation rate constant for this compound is expressed by the Arrhenius equation: kₚ = 3.63 × 10⁷ * e^(-31500/8314T) tandfonline.comtandfonline.com

From this equation, the activation energy for the propagation reaction (Ea,p) of this compound is approximately 31.5 kJ/mol. tandfonline.comtandfonline.com This value is reported to be fairly close to that of non-deuterated styrene (S-H8). tandfonline.comtandfonline.com In classical kinetic analysis of radical polymerization, the propagation rate constant is generally considered independent of chain length. iupac.org

Table 1: Propagation Rate Constant and Activation Energy for this compound

| Parameter | Value | Unit |

| Propagation Rate Constant (kₚ) | 3.63 × 10⁷ * e^(-31500/8314T) | L mol⁻¹ s⁻¹ |

| Activation Energy for Propagation (Ea,p) | 31.5 | kJ mol⁻¹ |

Termination Rate Constants (kt) and Isotopic Effects on Termination

Termination in free-radical polymerization typically occurs when two growing polymer radicals combine or undergo disproportionation, leading to the cessation of chain growth. libretexts.org The termination rate constant (kₜ) for this compound has also been determined. tandfonline.comtandfonline.com

The termination rate constant for this compound is given by: kₜ = 2.55 × 10¹⁰ * e^(-14200/8314T) tandfonline.comtandfonline.com

The activation energy for the termination step (Ea,t) of this compound is approximately 14.2 kJ/mol. tandfonline.comtandfonline.com Notably, the activation energy for termination in this compound is reported to be 1.5 times higher than that for non-deuterated styrene (S-H8). tandfonline.comtandfonline.com Studies on the radical polymerization of deuterated monomers, including methyl methacrylate, have indicated that isotopic substitution can significantly influence the mode of termination. tandfonline.com

Table 2: Termination Rate Constant and Activation Energy for this compound

| Parameter | Value | Unit |

| Termination Rate Constant (kₜ) | 2.55 × 10¹⁰ * e^(-14200/8314T) | L mol⁻¹ s⁻¹ |

| Activation Energy for Termination (Ea,t) | 14.2 | kJ mol⁻¹ |

Table 3: Comparison of Activation Energies for this compound and Styrene (S-H8)

| Reaction Step | This compound (Ea, kJ/mol) | Styrene (S-H8) (Ea, kJ/mol) | Relative Difference |

| Propagation | 31.5 tandfonline.comtandfonline.com | Close to this compound tandfonline.comtandfonline.com | Fairly close tandfonline.comtandfonline.com |

| Termination | 14.2 tandfonline.comtandfonline.com | Lower than this compound tandfonline.comtandfonline.com | 1.5 times higher for S-D8 tandfonline.comtandfonline.com |

Deuterium (B1214612) Isotope Effects on Polymerization Rates

The deuterium isotope effect (DIE) arises from the stronger bond dissociation energy of C-D bonds compared to C-H bonds (approximately 5 kJ/mol stronger). libretexts.orgdtic.mil This difference can lead to variations in reaction rates if bond breaking occurs in the rate-determining step. libretexts.org

Anionic Living Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing polymers with precise control over molecular weight, molecular weight distribution, and architecture. acs.orgresearchgate.net This method is characterized by the absence of termination and chain transfer reactions under ideal conditions, allowing for continuous chain growth and the synthesis of well-defined polymeric structures. acs.org

Controlled Synthesis of Polythis compound

Deuterated polystyrene (Polythis compound) is commonly synthesized via living anionic polymerization of this compound. alfa-chemistry.comsemanticscholar.org This process typically employs organometallic compounds as initiators, such as protonated sec-butyllithium (B1581126) (sec-BuLi) or deuterated CD₃Li. alfa-chemistry.compolymersource.ca

The controlled nature of anionic living polymerization allows for the production of Polythis compound with high yields and very low molar mass dispersities, particularly when conducted in polar solvents like tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting Polythis compound can be characterized using techniques such as size exclusion chromatography (SEC) to determine molecular weight distribution and ¹H NMR for structural analysis. alfa-chemistry.com

Molecular Weight Control and Polydispersity Index (PDI)

The polymerization of this compound allows for precise control over molecular weight and polydispersity index (PDI), particularly within controlled polymerization systems. In living anionic polymerization, deuterated polystyrene (dPS) can be synthesized with narrow molecular weight distributions. For instance, a deuterated polystyrene sample with a number-average molecular weight (Mn) of 31,000 g/mol exhibited a PDI of 1.06 polymersource.ca. Similarly, a deuterated poly(styrene(d8)-b-t-butyl acrylate) block copolymer achieved an Mn of 31,000-b-30,500 g/mol with a PDI of 1.09 polymersource.ca. Another example showed dPS with Mn of 30,000 g/mol and a PDI of 1.08, which, after transesterification to a block copolymer, resulted in an Mn of 30,000-b-25,000 g/mol with a PDI of 1.18 polymersource.ca. Furthermore, a deuterated poly(styrene(d8)-b-isooctyl acrylate) block copolymer demonstrated an Mn of 10,500-b-11,500 g/mol with a PDI of 1.06 polymersource.ca.

Conversely, in reverse iodine transfer polymerization (RITP) of this compound, monomer conversion can be less than 50%, with dispersity values typically ranging between 1.6 and 1.8 rsc.org. For linear polystyrene prepared by free radical methods without divinylbenzene (B73037) (DVB), the Mw/Mn ratio can be around 3 or 4 osti.gov.

Table 1: Molecular Weight and Polydispersity Index (PDI) of this compound Polymers

| Polymer Type | Mn ( g/mol ) | Mw/Mn (PDI) | Polymerization Method | Reference |

| Deuterated Polystyrene (dPS) | 31,000 | 1.06 | Anionic Polymerization | polymersource.ca |

| Poly(styrene(d8)-b-t-butyl acrylate) | 31,000-b-30,500 | 1.09 | Anionic Polymerization | polymersource.ca |

| Deuterated Polystyrene (dPS) | 30,000 | 1.08 | Anionic Polymerization | polymersource.ca |

| Poly(styrene(d8)-b-t-butyl acrylate) (transesterified) | 30,000-b-25,000 | 1.18 | Anionic Polymerization | polymersource.ca |

| Poly(styrene(d8)-b-isooctyl acrylate) | 10,500-b-11,500 | 1.06 | Anionic Polymerization | polymersource.ca |

| Oligostyrenes | 500–9,000 | 1.20–1.40 | Catalytic Chain Growth (Lanthanocene/Dialkylmagnesium) | researchgate.net |

| Polythis compound (RITP) | Not specified | 1.6–1.8 | Reverse Iodine Transfer Polymerization (RITP) | rsc.org |

Block Copolymer Synthesis (e.g., this compound and Butadiene)

This compound is a crucial monomer in the synthesis of block copolymers, particularly those with complex architectures such as brush copolymers zeotope.com. The synthesis of cyclic diblock copolymers of styrene (or this compound) and butadiene has been achieved through anionic polymerization, involving a (1,3-phenylene)bis(3-methyl-1-phenylpentylidene)dilithium initiator with butadiene, followed by the polymerization of styrene or this compound acs.org. The cyclization of the resulting α,ω-difunctional triblock copolymer is performed using bis(dimethylchlorosilyl)ethane under high dilution conditions acs.orgresearchgate.net. These cyclic block copolymers can have molecular weights around 47 to 57 kg/mol acs.org.

A novel strategy for synthesizing styrene-butadiene di-block copolymers (PS-b-PB) with a high cis-1,4 unit content (greater than 97%) and narrow molecular weight distribution (Mw/Mn < 1.5) involves a transfer technique from anionic to coordination polymerization nih.govmdpi.com. This method begins with the anionic polymerization of styrene using n-butyllithium to form a macromolecular alkylating initiator (PSLi) nih.govmdpi.com. The PSLi is then aged with nickel naphthenate (Ni) and boron trifluoride etherate (B) to create a complex catalyst system (Ni/PSLi/B), which subsequently initiates the polymerization of butadiene nih.govmdpi.com. The block ratio of the copolymer can be effectively controlled by adjusting the monomer feed ratio mdpi.com.

Furthermore, α-diimine nickel catalysts have been employed to synthesize styrene-butadiene di-block copolymers featuring a high cis-1,4 unit content (over 92%) in the polybutadiene (B167195) block and an isotactic-rich polystyrene block (mmmm > 65%) nih.gov.

Catalyzed Chain Growth (CCG) Polymerization of this compound

Catalyzed Chain Growth (CCG) polymerization of this compound has been extensively studied, demonstrating its effectiveness as a controlled polymerization process researchgate.netresearchgate.netgoettingen-research-online.de. This compound is particularly valuable in kinetic investigations aimed at elucidating the mechanisms of CCG polymerization, especially when utilizing zirconium-based catalysts zeotope.com.

Kinetic Modeling of CCG Polymerization

A comprehensive kinetic scheme has been developed and implemented into the PREDICI computer program to describe the CCG polymerization of this compound researchgate.netresearchgate.netgoettingen-research-online.de. This model has successfully simulated experimental concentration versus time profiles of individual species, obtained through online NMR spectroscopy, as well as full molecular weight distributions researchgate.netresearchgate.netgoettingen-research-online.de. The kinetic coefficients derived from this modeling exhibit high statistical significance researchgate.netresearchgate.netgoettingen-research-online.de. The accuracy of the modeling was significantly enhanced by incorporating the assumption of chain-length dependent propagation researchgate.netresearchgate.netgoettingen-research-online.de.

Catalyst Precursors and Transfer Agents (e.g., Cp*2ZrCl2, Dibenzylmagnesium)

In the CCG polymerization of this compound, bis(pentamethylcyclopentadienyl)zirconium dichloride (Cp*2ZrCl2) serves as a catalyst precursor, while dibenzylmagnesium acts as a transfer agent researchgate.netresearchgate.netgoettingen-research-online.deuni-goettingen.deguidechem.comfrontiersin.orguni-goettingen.de. The initiation process in this system involves a slow ligand exchange reaction between the zirconium catalyst and the magnesium compound, which yields the alkylated zirconium species researchgate.net. This rearrangement reaction is characterized by a high reaction barrier and is critical for achieving molecular weight control in CCG polymerization researchgate.net.

Other systems also utilize dialkylmagnesium compounds, such as butylethylmagnesium or n,s-dibutylmagnesium, which can facilitate styrene polymerization via thermal self-initiation, accompanied by a reversible transfer to the dialkylmagnesiums to form oligostyrylmagnesium species researchgate.net. The combination of dialkylmagnesium with lanthanocene complexes, such as (C5Me5)2NdCl2Li(OEt2)2, can further enhance polymerization activity due to the in-situ generation of alkyl(hydride)lanthanocene species researchgate.net.

Chain-Length Dependent Propagation in CCG Systems

The kinetic modeling of CCG polymerization of this compound has shown that incorporating chain-length dependent propagation significantly improves the quality of simulations researchgate.netresearchgate.netgoettingen-research-online.de. This phenomenon, where the propagation rate coefficient varies with the length of the growing polymer chain, is particularly noticeable at shorter chain lengths canterbury.ac.nzresearchgate.net. While individual propagation rate coefficients tend to converge to a constant value for chain lengths of approximately 10 monomer units, their effect on the observed, chain-length-averaged propagation rate coefficient can be significant, especially in systems where the number-average degree of polymerization (DPn) is below 100 canterbury.ac.nzresearchgate.net. Transition state theory supports this chain-length dependence at short chain lengths, predicting a similar behavior for the Arrhenius frequency factor researchgate.net.

Emulsion Polymerization of this compound in Nanocomposite Formation